molecular formula C42H62O4 B1263885 3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid

3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid

Cat. No. B1263885
M. Wt: 630.9 g/mol
InChI Key: LIEYLSGXGOXYTD-CTBYCIIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydroxy-5-all-trans-heptaprenylbenzoic acid is a dihydroxybenzoic acid where the hydroxy groups are at the 4- and 5-positions together with a heptaprenyl group at the 3-position. It is a conjugate acid of a 3,4-dihydroxy-5-all-trans-heptaprenylbenzoate.

Scientific Research Applications

Biosynthesis and Natural Products

  • 3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid and related compounds have been isolated from the fungus Curvularia fallax. These compounds have been studied for their biosynthesis, comparing their production in C. fallax and Streptomyces niveus (Abraham & Arfmann, 1990).

Synthetic Applications in Chemistry

  • Engineered strains of Escherichia coli have been utilized for the synthesis of (R,R)‐3,4‐Dihydroxy‐3,4‐dihydrobenzoic Acid, demonstrating its potential in natural product chemistry and in the synthesis of novel compounds (Franke, Sprenger, & Müller, 2003).

Metabolic Fate and Applications in Food Chemistry

  • Studies on the metabolic fate of gallic acid and similar compounds, including this compound, have shown their transformation and metabolization processes in the animal body. This research contributes to understanding their role in food chemistry and their natural occurrence in various foods (Booth et al., 1959).

Pharmaceutical and Biological Applications

  • Novel compounds like 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, structurally related to this compound, have been isolated and evaluated for their biological activities, such as glycosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).

Antioxidant Properties

  • A study identified compounds structurally related to this compound from Aspergillus carneus, indicating their potential as strong antioxidants (Xu et al., 2017).

Role in Ubiquinone Biosynthesis

  • The role of related compounds in the biosynthesis of ubiquinone (coenzyme Q) has been demonstrated, showing the importance of this compound in cellular energy processes (Marbois et al., 1994).

Environmental Applications

  • The removal of protocatechuic acid, a compound related to this compound, from waste streams has been explored, highlighting its significance in environmental science and pollution research (Antony & Wasewar, 2019).

Cancer Research

  • Research into derivatives of this compound has contributed to the development of novel anticancer agents, illustrating its potential use in cancer therapy (Thi et al., 2015).

properties

Molecular Formula

C42H62O4

Molecular Weight

630.9 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C42H62O4/c1-31(2)15-9-16-32(3)17-10-18-33(4)19-11-20-34(5)21-12-22-35(6)23-13-24-36(7)25-14-26-37(8)27-28-38-29-39(42(45)46)30-40(43)41(38)44/h15,17,19,21,23,25,27,29-30,43-44H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,45,46)/b32-17+,33-19+,34-21+,35-23+,36-25+,37-27+

InChI Key

LIEYLSGXGOXYTD-CTBYCIIYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 4
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 5
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 6
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.